molecular formula C16H13NO2 B14996634 2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione

2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14996634
M. Wt: 251.28 g/mol
InChI Key: GSEDOKJYMYFOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes an isoindole core and a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in a solvent such as toluene or xylene, with the mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, reducing the overall production cost.

Chemical Reactions Analysis

Types of Reactions

2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding isoindole derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoindole compounds.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens (chlorine, bromine), nitro groups, Lewis acids as catalysts.

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-phenylethylamine: A simpler compound with a similar phenylethyl group but lacking the isoindole core.

    1-phenylethylamine: Another related compound with a phenylethyl group attached to an amine.

    Phthalimide: Contains the isoindole core but lacks the phenylethyl substituent.

Uniqueness

2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of the isoindole core and the phenylethyl substituent, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-(1-phenylethyl)isoindole-1,3-dione

InChI

InChI=1S/C16H13NO2/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(17)19/h2-11H,1H3

InChI Key

GSEDOKJYMYFOSX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.